molecular formula C7H14O2 B8670194 3-Ethyl-3-hydroxy-pentan-2-one

3-Ethyl-3-hydroxy-pentan-2-one

Cat. No. B8670194
M. Wt: 130.18 g/mol
InChI Key: UBECYTIJBIPMRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06919353B2

Procedure details

To a solution of ethyl vinylether (10 mL, 104 mmol) in THF (50 mL) at −78° C. was added tert-BuLi (1.7M, pentane, 45 mL, 76 mmol) dropwise. The mixture was stirred at −10° C. for 15 min then cooled to −78° C. and 3-pentanone (5.0 g, 58 mmol, in 5 mL of THF) was added dropwise. The resulting reaction mixture was allowed to warm slowly to 21° C., then diluted with a saturated ammonium chloride solution and ethyl acetate. The organic extract was stirred with 6 mL of HCl 2% for 18 h then washed (H2O, brine), dried (MgSO4), filtered and concentrated. The residue was purified by flash chromatography (eluting with hexane/ethyl acetate, 95:5) to provide the 3-ethyl-3-hydroxy-pentan-2-one compound as an oil.
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
45 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([O:3]C=C)C.[Li][C:7]([CH3:10])(C)C.[CH3:11][CH2:12][C:13](=[O:16])[CH2:14][CH3:15]>C1COCC1.[Cl-].[NH4+].C(OCC)(=O)C>[CH2:12]([C:13]([OH:16])([CH2:7][CH3:10])[C:14](=[O:3])[CH3:15])[CH3:11] |f:4.5|

Inputs

Step One
Name
Quantity
10 mL
Type
reactant
Smiles
C(C)OC=C
Name
Quantity
45 mL
Type
reactant
Smiles
[Li]C(C)(C)C
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
CCC(CC)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[Cl-].[NH4+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-10 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at −10° C. for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
then cooled to −78° C.
CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
to warm slowly to 21° C.
EXTRACTION
Type
EXTRACTION
Details
The organic extract
STIRRING
Type
STIRRING
Details
was stirred with 6 mL of HCl 2% for 18 h
Duration
18 h
WASH
Type
WASH
Details
then washed (H2O, brine)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography (eluting with hexane/ethyl acetate, 95:5)

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C(C)C(C(C)=O)(CC)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.